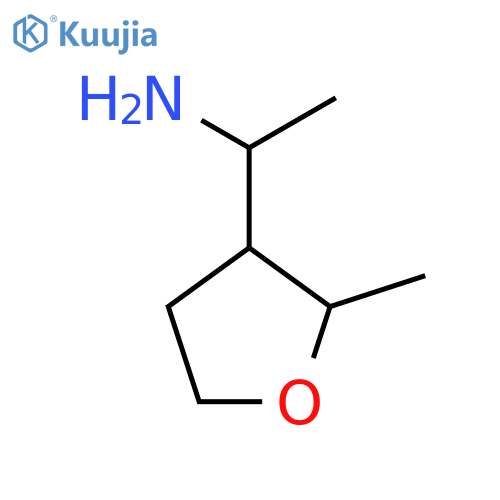Cas no 1543805-43-1 (1-(2-methyloxolan-3-yl)ethan-1-amine)

1543805-43-1 structure
商品名:1-(2-methyloxolan-3-yl)ethan-1-amine
1-(2-methyloxolan-3-yl)ethan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1-(2-methyloxolan-3-yl)ethan-1-amine
- 1543805-43-1
- AKOS021035856
- EN300-1827147
- SCHEMBL22203215
-
- インチ: 1S/C7H15NO/c1-5(8)7-3-4-9-6(7)2/h5-7H,3-4,8H2,1-2H3
- InChIKey: AIXRSKANRLICMH-UHFFFAOYSA-N
- ほほえんだ: O1CCC(C(C)N)C1C
計算された属性
- せいみつぶんしりょう: 129.115364102g/mol
- どういたいしつりょう: 129.115364102g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 94.9
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 35.2Ų
1-(2-methyloxolan-3-yl)ethan-1-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1827147-10.0g |
1-(2-methyloxolan-3-yl)ethan-1-amine |
1543805-43-1 | 10g |
$7065.0 | 2023-06-02 | ||
| Enamine | EN300-1827147-2.5g |
1-(2-methyloxolan-3-yl)ethan-1-amine |
1543805-43-1 | 2.5g |
$1370.0 | 2023-09-19 | ||
| Enamine | EN300-1827147-5.0g |
1-(2-methyloxolan-3-yl)ethan-1-amine |
1543805-43-1 | 5g |
$4764.0 | 2023-06-02 | ||
| Enamine | EN300-1827147-1.0g |
1-(2-methyloxolan-3-yl)ethan-1-amine |
1543805-43-1 | 1g |
$1643.0 | 2023-06-02 | ||
| Enamine | EN300-1827147-0.05g |
1-(2-methyloxolan-3-yl)ethan-1-amine |
1543805-43-1 | 0.05g |
$587.0 | 2023-09-19 | ||
| Enamine | EN300-1827147-0.1g |
1-(2-methyloxolan-3-yl)ethan-1-amine |
1543805-43-1 | 0.1g |
$615.0 | 2023-09-19 | ||
| Enamine | EN300-1827147-0.25g |
1-(2-methyloxolan-3-yl)ethan-1-amine |
1543805-43-1 | 0.25g |
$642.0 | 2023-09-19 | ||
| Enamine | EN300-1827147-1g |
1-(2-methyloxolan-3-yl)ethan-1-amine |
1543805-43-1 | 1g |
$699.0 | 2023-09-19 | ||
| Enamine | EN300-1827147-0.5g |
1-(2-methyloxolan-3-yl)ethan-1-amine |
1543805-43-1 | 0.5g |
$671.0 | 2023-09-19 | ||
| Enamine | EN300-1827147-5g |
1-(2-methyloxolan-3-yl)ethan-1-amine |
1543805-43-1 | 5g |
$2028.0 | 2023-09-19 |
1-(2-methyloxolan-3-yl)ethan-1-amine 関連文献
-
Louis Porte RSC Adv., 2014,4, 64506-64513
-
Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
-
David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
1543805-43-1 (1-(2-methyloxolan-3-yl)ethan-1-amine) 関連製品
- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)
- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)
- 855474-56-5(butyl(hexan-2-yl)amine)
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)
- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)
- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)
- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量